molecular formula C10H16N4 B8691627 Butanenitrile, 2,2'-azobis[3-methyl- CAS No. 79869-10-6

Butanenitrile, 2,2'-azobis[3-methyl-

Cat. No.: B8691627
CAS No.: 79869-10-6
M. Wt: 192.26 g/mol
InChI Key: MTLWTRLYHAQCAM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound 2,2'-azobis[2-methylbutyronitrile] is systematically named 3,3'-(diazene-1,2-diyl)bis(2-methylbutyronitrile) under IUPAC conventions. Its molecular formula is C$${10}$$H$${16}$$N$$_4$$ , with a molecular weight of 192.27 g/mol . The structure consists of two 2-methylbutyronitrile moieties linked by an azo group (–N=N–), which decomposes upon heating to generate nitrogen gas and carbon-centered radicals (Fig. 1).

Structural Features :

  • Azo Group : The –N=N– bond is thermally labile, cleaving at 60–80°C to yield two 2-cyano-2-butyl radicals.
  • Methyl Substituents : The methyl groups at the α-position stabilize the resulting radicals through hyperconjugation.
  • Nitrile Functional Groups : Enhance solubility in organic solvents like acetone and ethyl acetate.
Property Value Source
Melting Point 49–52°C
Boiling Point 273.0±25.0°C at 760 mmHg
Density 0.9±0.1 g/cm³
Solubility Soluble in organic solvents

Historical Development and Discovery Timeline

The development of azo initiators traces back to the mid-20th century, with azobisisobutyronitrile (AIBN, CAS 78-67-1) emerging as a benchmark compound in the 1950s. 2,2'-Azobis[2-methylbutyronitrile] was later synthesized to address limitations in AIBN, such as its lower decomposition temperature and solvent compatibility. By the 1980s, this derivative gained prominence in high-temperature polymerization processes due to its extended half-life at elevated temperatures.

Position in Azo Compound Classification Hierarchy

Azo compounds are classified based on their substituents and applications:

  • Symmetrical Dialkyldiazenes : Includes AIBN and 2,2'-azobis[2-methylbutyronitrile], characterized by identical alkyl groups flanking the azo bond.
  • Unsymmetrical Diazenes : Rarely used as initiators due to unpredictable decomposition pathways.
  • Water-Soluble Azo Initiators : E.g., VA-044, designed for aqueous polymerizations.

2,2'-Azobis[2-methylbutyronitrile] falls under symmetrical dialkyldiazenes , distinguished by its branched alkyl chains and nitrile termini. Its decomposition kinetics follow first-order rate laws, with a half-life of 10 hours at 67°C in toluene.

Properties

CAS No.

79869-10-6

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2-[(1-cyano-2-methylpropyl)diazenyl]-3-methylbutanenitrile

InChI

InChI=1S/C10H16N4/c1-7(2)9(5-11)13-14-10(6-12)8(3)4/h7-10H,1-4H3

InChI Key

MTLWTRLYHAQCAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)N=NC(C#N)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo-based initiators are selected based on solubility, thermal behavior, and application-specific efficiency. Below is a detailed comparison of AMBN with structurally and functionally related compounds:

Table 1: Key Properties of AMBN and Comparable Azo Initiators

Compound (Full Name) Solubility Primary Applications Decomposition Temperature (°C) Radical Generation Mechanism Key Safety Considerations
2,2'-azobis(2-methylbutyronitrile) (AMBN) Oil-soluble Polymerization (styrene, acrylates) 50–80 Thermal cleavage to alkyl radicals High exothermicity; requires kinetic modeling
2,2'-azobis(isobutyronitrile) (AIBN) Oil-soluble Polymerization, organic synthesis 65–85 Thermal/UV-induced cleavage Explosive decomposition risk
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) Water-soluble Antioxidant assays, oxidative stress models 40–60 (aqueous) Generates peroxyl radicals (ROO•) Low thermal hazard; used in biomedicine
2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) Lipid-soluble Lipid oxidation studies, emulsion systems 35–70 Generates lipid-soluble peroxyl radicals Requires inert atmospheres
2,2'-azobis(2-methylpropionamide) dihydrochloride (AIBA) Water-soluble Aqueous polymerization (e.g., polyacrylonitrile) 55–75 Thermal cleavage to amidine radicals Moderate exothermicity

Key Comparison Points:

Solubility and Application Scope

  • AMBN and AIBN are oil-soluble, making them ideal for organic-phase polymerizations. AMBN is preferred for lower-temperature processes, while AIBN’s higher decomposition temperature suits bulkier substrates .
  • AAPH and AIBA are water-soluble, with AAPH extensively used to simulate oxidative stress in biological systems (e.g., protein/DNA damage models) , whereas AIBA initiates aqueous polymerizations like polyacrylonitrile synthesis .
  • AMVN ’s lipid solubility enables its use in lipid peroxidation assays and heterogeneous emulsions .

Thermal Stability and Hazard Profile

  • AMBN and AIBN exhibit significant exothermicity during decomposition, requiring advanced kinetic models to predict runaway reactions . AIBN’s decomposition releases toxic gases (e.g., HCN), necessitating stringent ventilation .
  • AAPH poses minimal thermal risks in aqueous systems but efficiently generates peroxyl radicals under mild heating (37–50°C), ideal for in vitro studies .
  • AMVN ’s lower decomposition threshold (35°C) suits lipid matrices but demands oxygen-free environments to avoid unintended oxidation .

Radical Generation Efficiency

  • AAPH produces peroxyl radicals (ROO•) via thermal decomposition, critical for evaluating hydrophilic antioxidants . Spin-trapping studies show AAPH generates radicals faster than AMVN in aqueous media .
  • AMVN ’s lipid-soluble radicals are more effective in simulating membrane lipid oxidation, with a longer half-life than AAPH in hydrophobic environments .
  • AMBN and AIBN yield carbon-centered radicals that initiate polymer chains, but AIBN’s symmetrical structure enhances radical yield consistency .

Biological vs. Industrial Utility

  • AAPH is pivotal in biomedical research, such as studying antioxidant efficacy of compounds like rosmarinic acid or peptides .
  • AMBN , AIBN , and AIBA are industrial workhorses, with AMBN’s lower activation energy favoring energy-efficient polymer production .

Research Findings and Emerging Trends

  • Thermal Hazard Mitigation : Studies on AMBN emphasize adiabatic calorimetry to model heat accumulation, revealing its time-to-maximum rate (TMR) is shorter than AIBN’s at equivalent scales .
  • Hybrid Initiators: Novel azo compounds like 2,2'-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) are being explored for high-nitrogen content and thermal stability (>200°C), though they lack the low-temperature activity of AMBN .
  • Biomedical Applications : AAPH remains the gold standard for oxidative damage models, but AMVN’s compatibility with lipid bilayers is advancing studies on membrane antioxidant therapies .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves reacting 2-amino-2-methylbutanenitrile with sodium hypochlorite (NaOCl) in an aqueous medium. The reaction proceeds via oxidative deamination, forming the azo (-N=N-) linkage. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature-10°C to 30°CHigher temps accelerate decomposition
NaOCl:Aminonitrile Ratio1.15:1 to 1.8:1Excess hypochlorite minimizes side products
Surfactant SystemQuaternary ammonium + nonionic (e.g., cetyltrimethyl ammonium chloride)Stabilizes intermediates, enhances filtration

The reaction is exothermic, requiring precise cooling to maintain temperatures below 30°C. A pH >12, maintained using NaOH, stabilizes hypochlorite and prevents cyanohydrin degradation.

Industrial-Scale Protocol (US4612368A)

  • Feedstock Preparation : 2-Amino-2-methylbutanenitrile is synthesized via acetone cyanohydrin ammonolysis.

  • Oxidative Coupling :

    • Aqueous NaOCl (15% w/w) is mixed with surfactants (e.g., 0.5% cetyltrimethyl ammonium chloride + 0.3% nonionic ethoxylate).

    • Aminonitrile is added dropwise at 5°C over 1 hour.

  • Workup :

    • Precipitated product is filtered, washed with cold water, and dried under vacuum.

    • Yields: 85–92% with purity >98% (by iodometric titration).

Dichloramine Coupling (EP0031645B1)

Process Overview

This method avoids hypochlorite by using dichloramine intermediates, enabling synthesis in pure aqueous media:

  • Chlorination : 2-Amino-2-methylbutanenitrile is treated with Cl₂ to form N,N-dichloro-2-amino-2-methylbutanenitrile.

  • Reductive Coupling : The dichloramine reacts with excess aminonitrile under basic conditions (pH 12–13.5) with surfactants.

AdvantageLimitation
No organic solventsRequires Cl₂ handling
Lower salt byproduct5–10% lower yield vs. hypochlorite

Key Data

  • Yield : 78–86% for mixed azo products.

  • Surfactant Impact : Cetyltrimethyl ammonium chloride increases emulsion stability, reducing product loss.

Purification and Quality Control

Distillation of Aminonitrile Precursor

Crude 2-amino-2-methylbutanenitrile often contains residual ammonia (≤1.5% w/w), which inhibits coupling. Vacuum distillation (30 mmHg, 25°C) reduces ammonia to <0.3%, improving final yield by 15–20%.

Oxidative Impurity Removal

Post-coupling suspensions contain residual hypochlorite (0.15–0.2 eq), addressed via:

  • Reducing Agents : Sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂) at pH 6.

  • Result : Oxidative impurities <100 ppm, enabling direct use without recrystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Hypochlorite Coupling85–9298–99.5HighLow
Dichloramine Coupling78–8695–97ModerateModerate

Hypochlorite Advantages :

  • Lower operational costs (NaOCl vs. Cl₂).

  • Faster reaction times (1–2 hours vs. 4–6 hours).

Industrial Production Considerations

Environmental Impact

  • Waste Streams : Hypochlorite methods generate NaCl brine, treated via reverse osmosis.

  • Solvent-Free Systems : Dichloramine routes reduce VOC emissions by 40%.

Emerging Methodologies

Photocatalytic Coupling

Preliminary studies using TiO₂ catalysts under UV light show 60–70% yields at 25°C, though scalability remains unproven.

Electrochemical Oxidation

Graphite anode systems in acetonitrile achieve 80% yield but require costly separations .

Q & A

Q. Q1. What are the critical parameters for synthesizing Butanenitrile, 2,2'-azobis[3-methyl-] via radical initiation methods?

Synthesis requires precise control of temperature, solvent selection, and initiator stoichiometry. The azo group (N=N) is thermally labile, necessitating reaction temperatures below 80°C to prevent premature decomposition. Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction homogeneity. Initiator purity must exceed 98% (GC) to minimize side reactions, as impurities can accelerate unintended radical pathways. Post-synthesis, purification via fractional distillation (boiling point ~398 K, as per phase-change data) or recrystallization is critical .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • FTIR : Identifies nitrile (C≡N) stretching vibrations (~2240 cm⁻¹) and azo (N=N) bonds (~1450–1550 cm⁻¹).
  • ¹H/¹³C NMR : Resolves methyl groups adjacent to the azo linkage (δ ~1.2–1.5 ppm for CH₃) and nitrile-related shifts.
  • Mass Spectrometry (EI) : Confirms molecular ion peaks (e.g., m/z 248 for C₈H₁₂N₄) and fragments from azo bond cleavage.
    Cross-validation with elemental analysis (C, H, N) ensures purity >95% .

Q. Q3. How should researchers handle and store this compound to maintain stability?

Store in amber vials under inert gas (Ar/N₂) at -20°C to mitigate thermal and photolytic degradation. The compound’s half-life decreases above 40°C, as indicated by thermochemistry data (ΔH decomposition ~150 kJ/mol). Avoid contact with reducing agents or transition metals, which catalyze premature radical generation .

Advanced Research Questions

Q. Q4. What methodologies are recommended for studying its thermal decomposition kinetics?

Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled atmospheres (N₂/O₂). Kinetic parameters (activation energy EaE_a, pre-exponential factor AA) are derived via the Ozawa-Flynn-Wall method. For example, decomposition at 80–120°C follows first-order kinetics, with EaE_a values ranging 80–120 kJ/mol depending on solvent residues .

Q. Q5. How can conflicting data on radical initiation efficiency in polymerization be resolved?

Contradictions often arise from solvent polarity or monomer-azo interactions. To resolve:

  • Perform electron paramagnetic resonance (EPR) to quantify radical flux under varying conditions.
  • Compare polymerization rates (via gel permeation chromatography, GPC) across solvent systems (e.g., toluene vs. DMF).
  • Validate with Arrhenius plots to isolate temperature-dependent effects .

Q. Q6. What advanced analytical approaches are suitable for tracing byproducts during degradation?

  • LC-MS/MS : Detects nitrile-derived byproducts (e.g., 3-methylbutyronitrile) with ppm-level sensitivity.
  • Gas chromatography (GC-FID/ECD) : Quantifies volatile degradation products (e.g., methane sulfonates) using EPA STORET protocols .
  • X-ray crystallography : Resolves structural changes in aged samples, particularly azo bond cleavage patterns .

Q. Q7. How does the compound’s reactivity vary in copolymerization with styrene vs. acrylates?

  • Styrene systems : The azo initiator exhibits higher efficiency due to resonance stabilization of styryl radicals.
  • Acrylates : Chain-transfer reactions dominate, requiring lower initiator concentrations (0.5–1.0 mol%).
    Monitor using real-time FTIR to track monomer conversion and mid-chain radical formation .

Data Analysis and Interpretation

Q. Q8. How should researchers address discrepancies in reported thermodynamic properties (e.g., boiling points)?

Cross-reference data from NIST-standardized sources (e.g., Tboil = 398 K ± 2 K) . Discrepancies may arise from impurities or calibration errors. Replicate measurements using static vapor pressure apparatus or ebulliometry , and apply the Antoine equation for temperature-pressure corrections.

Q. Q9. What statistical frameworks are optimal for analyzing polymerization rate data?

Use Monte Carlo simulations to model radical concentration profiles and chain-length distributions. Pair with Markov chain kinetics to account for termination steps. Validate against experimental GPC data using Kolmogorov-Smirnov tests .

Environmental and Safety Considerations

Q. Q10. What protocols ensure safe disposal of lab-scale quantities?

Neutralize with aqueous NaHCO₃ (1:10 w/v) to hydrolyze nitrile groups, followed by incineration at >1000°C. Monitor effluent for cyanide ions via EPA Method 335.4 .

Q. Q11. How can environmental persistence be assessed in soil/water systems?

  • OECD 301F : Measure biodegradation over 28 days.
  • HPLC-UV : Quantify parent compound and metabolites (e.g., azoxy derivatives) in spiked samples.
  • Ecotoxicity assays : Use Daphnia magna LC₅₀ tests to evaluate acute toxicity thresholds .

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